3-(4-TERT-BUTYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
Description
3-(4-tert-Butylphenoxy)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a trifluoromethyl group, a pyrrolidinylmethyl group, and a tert-butylphenoxy group
Properties
IUPAC Name |
3-(4-tert-butylphenoxy)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3NO4/c1-24(2,3)15-6-8-16(9-7-15)32-22-20(31)17-10-11-19(30)18(14-29-12-4-5-13-29)21(17)33-23(22)25(26,27)28/h6-11,30H,4-5,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRRDZJUZYVRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and a β-ketoester in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via an etherification reaction using tert-butylphenol and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool for investigating enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrrolidinylmethyl group are likely to play key roles in binding to these targets. The compound may exert its effects by modulating enzyme activity, altering protein conformation, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-Butylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the pyrrolidinylmethyl group.
3-(4-tert-Butylphenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one: Contains a methyl group instead of the pyrrolidinylmethyl group.
3-(4-tert-Butylphenoxy)-7-hydroxy-8-[(morpholin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one: Contains a morpholinylmethyl group instead of the pyrrolidinylmethyl group.
Uniqueness
The presence of the pyrrolidinylmethyl group in 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from similar compounds. This group may confer unique binding properties and biological activities, making this compound a valuable tool for scientific research and potential therapeutic applications.
Biological Activity
3-(4-tert-Butylphenoxy)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is notable for its complex structure, which includes a trifluoromethyl group, a pyrrolidinylmethyl group, and a tert-butylphenoxy group. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Formula
- IUPAC Name : 3-(4-tert-butylphenoxy)-7-hydroxy-8-(pyrrolidin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Molecular Formula : C25H26F3NO4
- Molecular Weight : 453.48 g/mol
Structural Features
The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Chromen-4-one Core | Central structure providing biological activity |
| Trifluoromethyl Group | Enhances lipophilicity and potential binding affinity |
| Pyrrolidinylmethyl Group | May confer unique binding properties |
| Tert-butylphenoxy Group | Contributes to hydrophobic interactions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and pyrrolidinylmethyl groups are believed to play significant roles in binding to these targets. The proposed mechanisms include:
- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Alteration of Protein Conformation : Binding to proteins can change their shape and function, potentially leading to altered biological responses.
- Interference with Cellular Signaling Pathways : The compound might disrupt normal signaling processes within cells, affecting cell proliferation and survival.
In Vitro Studies
Recent studies have explored the compound's effects on various biological systems:
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. IC50 values suggest moderate potency in inhibiting cell growth.
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes. For instance, it demonstrated dual inhibitory effects against AChE (acetylcholinesterase) with IC50 values ranging from 10.4 μM to 24.3 μM .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. Key findings include:
- Hydrogen Bonding : The trifluoromethyl group engages in hydrogen bonding with enzyme residues, enhancing binding stability.
- Halogen Bonding : The presence of fluorine atoms contributes to unique interactions that may enhance biological activity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of the compound against various cancer cell lines, revealing significant cytotoxicity correlated with concentration. The findings support further investigation into its use as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Properties
In another study, the compound was tested for its anti-inflammatory properties by measuring COX and LOX inhibition in vitro. Results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
